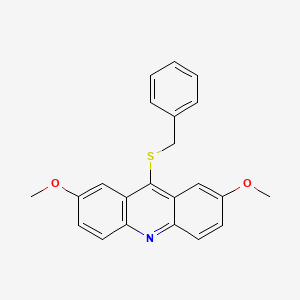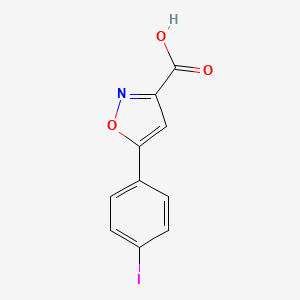
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a morpholine ring
Vorbereitungsmethoden
One efficient method for this involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl nitrite under solvent-free conditions, which allows for a broad substrate scope and excellent yields .
Analyse Chemischer Reaktionen
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite and other tert-butyl derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used in the synthesis of various organic compounds due to its reactivity and stability. In biology, it is studied for its potential role in biosynthetic and biodegradation pathways . In medicine, it may be explored for its potential therapeutic effects, although specific applications in this field are still under investigation. Industrially, it is used in the production of various chemicals and materials due to its efficient synthesis and versatile reactivity .
Wirkmechanismus
The mechanism of action of tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in its reactivity and stability. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as other tert-butyl derivatives and morpholine-based compounds. Its uniqueness lies in its specific structural features, which confer distinct reactivity and stability. Similar compounds include tert-butyl nitrite and other tert-butyl esters, which share some reactivity patterns but differ in their specific applications and properties .
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8-9(7-12)13(5-6-15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
YPEOPIFEBCXKLX-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)CN |
Kanonische SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)



![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)






